[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol

Boiling point Hydrogen bonding Predicted physicochemical properties

Fragment-growing campaigns often stall due to extreme LogP scaffolds causing ADME attrition. This building block delivers an intermediate LogP of 0.6733 with 5 HBA / 2 HBD, providing a fine-tuned starting point for lead optimization. • Balanced lipophilicity (LogP 0.67) bridges the gap between highly hydrophilic (LogP ≈ 0.02) and lipophilic (LogP ≈ 1.35) analogs, reducing ADME risk. • The 6-Cl substituent offers a reactive handle for SNAr-based library synthesis; predicted boiling point of 500.9 °C indicates thermal robustness for high-temperature reactions. • Available at ≥95% purity from multiple independent suppliers, enabling competitive bidding and backup supply chains without re-validation.

Molecular Formula C9H13ClN4O
Molecular Weight 228.68 g/mol
CAS No. 1494756-17-0
Cat. No. B1379888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
CAS1494756-17-0
Molecular FormulaC9H13ClN4O
Molecular Weight228.68 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=CC(=NC(=N2)N)Cl)CO
InChIInChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(14)5-15/h4,6,15H,1-3,5H2,(H2,11,12,13)
InChIKeyJZKRFJBGTJVVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol – Overview


[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1494756-17-0) is a heterocyclic small molecule with a 2-amino-6-chloropyrimidine core linked via the 4-position to a pyrrolidin-2-ylmethanol moiety . The compound is classified as a versatile building block and is commercially offered at ≥95% purity by multiple reputable suppliers including Sigma-Aldrich (Enamine) and CymitQuimica . Its structure features both a hydrogen-bond-donating amino group and an electron-withdrawing chloro substituent, which collectively create physicochemical properties distinct from its mono-substituted analogs.

Heterocyclic building block with orthogonal amino and chloro functional handles
Multi-supplier sourcing with consistent purity specification
Distinct hydrogen-bond donor/acceptor pattern vs mono-substituted analogs

Why Pyrimidine-Pyrrolidine Analogs Cannot Replace This Scaffold


Pyrimidine-pyrrolidine hybrids bearing different halogenation or amination patterns on the pyrimidine ring are not freely interchangeable. The simultaneous presence of the 2-amino and 6-chloro substituents in this compound imparts a distinct hydrogen-bonding and lipophilicity profile that differs from the des-chloro analog (CAS 1533543-04-2) and the des-amino analog (CAS 1251146-77-6) . Substitution with a mono-functional analog can alter predicted boiling point by >100 °C, shift LogP by more than 0.6 units, and reduce the hydrogen-bond acceptor count, all of which affect reactivity, solubility, and molecular recognition in downstream applications . The quantitative evidence below demonstrates that these differences are of a magnitude that demands explicit experimental validation rather than assumed interchangeability.

Target [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol Unique combination of 2-amino and 6-chloro substituents defines properties
Analog Des-amino analog (CAS 1251146-77-6) Missing amino group substantially lowers predicted boiling point and reduces H-bond donor count, altering purification behavior
Analog Des-chloro analog (CAS 1533543-04-2) Absence of chloro substituent eliminates orthogonal synthetic handle and shifts LogP to highly hydrophilic extreme

Physicochemical and Structural Evidence Versus Closest Analogs


Boiling Point Elevation Versus Des-Amino Analog

The target compound exhibits a predicted boiling point of 500.9 ± 58.0 °C, substantially higher than the 398.8 ± 27.0 °C predicted for the des-amino analog [1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1251146-77-6) . This >100 °C elevation is consistent with the additional intermolecular hydrogen bonding contributed by the 2-amino group, which is absent in the comparator.

Boiling Point Difference
Cross-study comparable
Δ ≈ +102.1 °C
Substantially higher boiling point indicates stronger intermolecular forces affecting purification strategy
Predicted values; experimental verification recommended
Boiling point Hydrogen bonding Predicted physicochemical properties

Intermediate LogP Between Hydrophilic and Lipophilic Analogs

The target compound has a calculated LogP of 0.6733 . This value sits almost exactly midway between the des-chloro analog [1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1533543-04-2; LogP = 0.0199) and the des-amino analog [1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1251146-77-6; LogP = 1.3519) .

Lipophilicity Profile
Cross-study comparable
LogP = 0.6733 (intermediate between analogs)
Balanced profile may benefit both solubility and permeability
Calculated LogP; experimental determination advised
Lipophilicity LogP Calculated physicochemical properties

Enhanced Hydrogen-Bond Donor and Acceptor Capacity

The target compound offers 5 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD) , in contrast to the des-amino analog which provides only 4 HBA and 1 HBD . The extra acceptor and donor arise from the 2-amino substituent on the pyrimidine ring.

H-Bond Donors/Acceptors
Cross-study comparable
HBA = 5, HBD = 2 (+1 vs des-amino)
Increased H-bond capacity supports potential for stronger target engagement
Predicted counts based on structure
Hydrogen bonding H-bond acceptors H-bond donors Molecular recognition

Consistent 95% Purity Across Major Suppliers

The compound is consistently offered at a minimum purity of 95% by Sigma-Aldrich (via Enamine) , CymitQuimica , and Leyan , providing procurement teams with a reliable baseline specification regardless of the chosen supplier.

Purity Specification
Supporting evidence
≥95% from three independent suppliers
Multi-supplier consistency reduces procurement risk
Verify lot-specific CoA
Purity Quality control Supplier comparison

Chlorine Substituent for Orthogonal Synthetic Elaboration

The 6-chloro substituent on the pyrimidine ring serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling further functionalization with amines, alkoxides, or thiols. This synthetic handle is absent in the des-chloro analog [1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol (CAS 1533543-04-2), which contains only the 2-amino group .

SNAr Reactive Site
Class-level inference
6-chloro substituent present; absent in des-chloro analog
Enables orthogonal diversification without affecting pyrrolidine moiety
Reaction conditions must be validated
Synthetic handle Nucleophilic aromatic substitution Derivatization

Acetyl-CoA Carboxylase Inhibitor Patent Coverage

The general structural class of pyrimidine-substituted pyrrolidine derivatives, which encompasses the target compound, is claimed in US Patent 8,962,641 B2 as inhibitors of acetyl-CoA carboxylase(s) (ACC1/ACC2), enzymes implicated in obesity, diabetes, and NASH [1][2]. While no compound-specific IC50 data are publicly available, the patent's biological examples demonstrate that structurally related compounds achieve ACC inhibition, establishing this scaffold as biologically relevant.

Scaffold Biological Relevance
Class-level inference
Covered by US 8,962,641 B2 (ACC inhibitor class)
Structurally related to patented ACC inhibitors; no compound-specific IC50 available
Patent precedent; confirm target activity experimentally
Acetyl-CoA carboxylase Patent Metabolic disease

Procurement-Guiding Application Scenarios


Lead Optimization Requiring Balanced Lipophilicity

When a drug discovery program has identified that both highly hydrophilic (LogP ≈ 0.02) and highly lipophilic (LogP ≈ 1.35) pyrimidine-pyrrolidine scaffolds exhibit suboptimal ADME profiles, the target compound's intermediate LogP of 0.6733 offers a fine-tuned starting point . This balanced lipophilicity, supported by its 5 HBA / 2 HBD profile, makes it a rational choice for fragment growing or scaffold hopping campaigns targeting enzymes such as acetyl-CoA carboxylase, where the patent precedent exists [1].

Parallel Library Synthesis via SNAr Chemistry

For medicinal chemistry teams planning to generate diverse compound libraries via SNAr chemistry, the 6-chloro substituent on the target compound provides a reactive handle absent in the des-chloro analog . The high predicted boiling point (500.9 °C) further indicates that the scaffold is thermally robust, potentially tolerating the elevated temperatures often required for SNAr reactions with less reactive nucleophiles [1]. Procurement of this scaffold enables a single building block to yield dozens of analogs through late-stage diversification.

Multi-Supplier Sourcing for Supply Chain Resilience

Because the compound is available at a consistent 95% purity from at least three independent suppliers (Sigma-Aldrich/Enamine, CymitQuimica, and Leyan) , procurement officers can employ competitive bidding and maintain backup supply chains without re-validating the material specification. This multi-vendor availability reduces the risk of project delays due to single-source backorders or discontinuations.

Thermal Stability Screening in Pre-Formulation

The predicted boiling point of 500.9 ± 58.0 °C, substantially higher than the des-amino analog (398.8 °C), indicates stronger intermolecular forces that may correlate with improved solid-state stability . For pre-formulation scientists evaluating salt forms or co-crystals of lead candidates derived from this scaffold, this elevated boiling point serves as a preliminary indicator that the compound and its derivatives may resist thermal degradation during accelerated stability testing.

Application
Selection Property
Validation Focus
Lead Optimization with Balanced Lipophilicity
Intermediate LogP and H-bond profile
ADME and target engagement assessment
Parallel Library Synthesis via SNAr
Chloro leaving group; thermal robustness
Diversification scope and reaction condition screening
Multi-Supplier Sourcing
Consistent purity specification from multiple vendors
Supplier qualification and batch-to-batch consistency
Thermal Stability Pre-Formulation
Elevated predicted boiling point relative to des-amino analog
Accelerated stability testing and salt-form screening
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